molecular formula C14H8Cl2N2 B11845972 2,3-Dichloro-6-phenylquinoxaline

2,3-Dichloro-6-phenylquinoxaline

Cat. No.: B11845972
M. Wt: 275.1 g/mol
InChI Key: ZXOQGJNRLXSBGN-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The presence of chlorine and phenyl groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-phenylquinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The mixture is heated in a water bath, followed by recrystallization from aqueous ethanol to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-phenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoxaline derivatives.

    Reduction: Reduced quinoxaline compounds.

    Substitution: Amino or thio-substituted quinoxalines.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-phenylquinoxaline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antibacterial activity . The presence of chlorine and phenyl groups enhances its binding affinity to these targets.

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-6-phenylquinoxaline is unique due to the presence of both chlorine and phenyl groups, which enhance its chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

2,3-dichloro-6-phenylquinoxaline

InChI

InChI=1S/C14H8Cl2N2/c15-13-14(16)18-12-8-10(6-7-11(12)17-13)9-4-2-1-3-5-9/h1-8H

InChI Key

ZXOQGJNRLXSBGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C(=N3)Cl)Cl

Origin of Product

United States

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